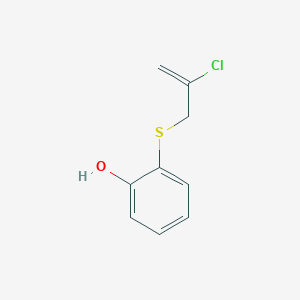

2-(2-Chloroallylthio)phenol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H9ClOS |

|---|---|

Molekulargewicht |

200.69 g/mol |

IUPAC-Name |

2-(2-chloroprop-2-enylsulfanyl)phenol |

InChI |

InChI=1S/C9H9ClOS/c1-7(10)6-12-9-5-3-2-4-8(9)11/h2-5,11H,1,6H2 |

InChI-Schlüssel |

SKIJVOPONJOFQR-UHFFFAOYSA-N |

Kanonische SMILES |

C=C(CSC1=CC=CC=C1O)Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 2 Chloroallylthio Phenol

Direct Synthesis Routes

Direct synthesis routes aim to construct the target molecule in a single key step from readily available starting materials. These methods are often preferred for their efficiency and atom economy.

The most straightforward and widely employed method for the synthesis of 2-(2-chloroallylthio)phenol is through a nucleophilic substitution reaction. This approach typically involves the S-alkylation of 2-mercaptophenol (B73258) with a suitable chloroallyl electrophile.

The general mechanism for this SN2 (bimolecular nucleophilic substitution) reaction involves the deprotonation of the thiol group of 2-mercaptophenol to form a more nucleophilic thiophenoxide anion. sinica.edu.twlibretexts.org This anion then attacks the electrophilic carbon of the chloroallyl reagent, displacing a halide leaving group. The most common chloroallyl reagent for this purpose is 2,3-dichloropropene. The reaction is typically carried out in the presence of a base to facilitate the formation of the thiophenoxide.

A general reaction scheme is as follows:

Step 1: Deprotonation: The base removes the acidic proton from the thiol group of 2-mercaptophenol, forming the sodium or potassium salt of 2-mercaptophenol.

Step 2: Nucleophilic Attack: The resulting thiophenoxide anion acts as a potent nucleophile, attacking one of the carbon atoms of 2,3-dichloropropene. The attack preferentially occurs at the allylic carbon, leading to the displacement of a chloride ion and the formation of the desired thioether linkage.

The choice of base and solvent is crucial for the success of this reaction. Common bases include sodium hydroxide, potassium carbonate, and sodium hydride. The solvent should be able to dissolve the reactants and facilitate the nucleophilic substitution, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) often being employed.

A plausible experimental procedure is as follows: To a solution of 2-mercaptophenol in a suitable solvent such as acetone or ethanol, an equimolar amount of a base like potassium carbonate is added. The mixture is stirred at room temperature to form the potassium thiophenoxide. Subsequently, a slight excess of 2,3-dichloropropene is added, and the reaction mixture is heated to reflux for several hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield this compound.

While less direct for this specific target, transition metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of C-S bonds. These methods could theoretically be adapted for the synthesis of this compound. For instance, a palladium-catalyzed coupling reaction could be envisioned between a pre-formed aryl halide and an allyl thiol, or vice-versa. However, for the synthesis of this compound, nucleophilic substitution is generally more efficient and cost-effective.

Palladium-catalyzed reactions for the formation of aryl thioethers often require specific ligands to facilitate the catalytic cycle. nih.gov The general steps involve oxidative addition of the aryl halide to the palladium(0) catalyst, followed by reaction with the thiol, and finally reductive elimination to yield the aryl thioether and regenerate the catalyst.

Precursor-Based Synthetic Strategies

These strategies involve the synthesis of advanced intermediates that already contain either the substituted phenol (B47542) or the halogenated allyl thioether moiety, followed by a final transformation to yield the target compound.

This approach would involve starting with a phenol that is already substituted at the 2-position with a group that can be converted into the desired chloroallylthio group. For example, one could start with a phenol bearing a protecting group on the hydroxyl function, introduce the chloroallylthio group, and then deprotect the phenol. However, this multi-step approach is generally less efficient than the direct S-alkylation of 2-mercaptophenol.

Alternatively, one could first synthesize an allyl thioether and then introduce the chloro and hydroxyl functionalities onto the aromatic ring. For instance, one could start with the reaction of thiophenol with 2,3-dichloropropene to form phenyl (2-chloroallyl) sulfide (B99878). The subsequent ortho-hydroxylation of this intermediate would be challenging to achieve with high regioselectivity. Therefore, this route is also less practical compared to the direct nucleophilic substitution approach.

Optimization of Synthetic Conditions

The optimization of reaction conditions is critical to maximize the yield and purity of this compound. Key parameters to consider include the choice of base, solvent, temperature, and reaction time. The following table provides a representative summary of how these parameters can be varied to optimize the synthesis via the nucleophilic substitution route.

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ (1.1) | Acetone | Reflux | 6 | 75 |

| 2 | NaOH (1.1) | Ethanol | Reflux | 8 | 68 |

| 3 | NaH (1.1) | DMF | 25 | 12 | 82 |

| 4 | K₂CO₃ (1.5) | Acetone | Reflux | 6 | 80 |

| 5 | NaH (1.1) | THF | 25 | 12 | 78 |

This is a representative data table illustrating the potential effects of different reaction conditions on the yield. Actual results may vary.

The data suggest that a stronger base like sodium hydride in a polar aprotic solvent like DMF can lead to higher yields at room temperature. mdpi.com Increasing the amount of a weaker base like potassium carbonate can also improve the yield. The optimal conditions would need to be determined experimentally.

Solvent Effects on Yield and Selectivity

The choice of solvent plays a pivotal role in the synthesis of this compound, impacting reaction rates, yields, and the regioselectivity of the final product. While specific studies detailing a comprehensive solvent screen for the synthesis of this exact molecule are not extensively documented in publicly available literature, the principles governing related reactions, such as the thio-Claisen rearrangement and S-alkylation of thiophenols, provide valuable insights.

One of the primary routes to this compound is the reaction of 2-mercaptophenol with an appropriate chloroallylating agent, such as 2,3-dichloropropene. In such nucleophilic substitution reactions, the solvent's polarity and its ability to solvate the reactants and intermediates are crucial. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) are often employed as they can effectively dissolve the reactants and stabilize charged intermediates, thereby accelerating the reaction rate. For instance, in the related synthesis of thioethers from alcohols and thiols, MeCN was found to be a superior reaction medium compared to DMF, THF, Et2O, and EtOAc when using nickel nanoparticle catalysts.

Conversely, in the context of the thio-Claisen rearrangement of an intermediate like allyl (2-hydroxyphenyl) sulfide, solvent choice can influence the reaction pathway. Non-polar, high-boiling point solvents such as N,N-diethylaniline are traditionally used for thermal rearrangements. However, studies on analogous Claisen rearrangements have shown that polar solvents can accelerate the reaction. The use of greener solvents like propylene (B89431) carbonate has been reported to enhance product yields and significantly reduce reaction times in the thermal aromatic Claisen rearrangement of allyl-aryl ethers compared to toxic solvents like 1,2-dichlorobenzene. sioc-journal.cn Water has also been explored as a green solvent for the synthesis of substituted benzothiazole-2-thiols, demonstrating excellent yields and short reaction times. rsc.org

The following table summarizes the general effects of different solvent classes on the synthesis of related thiophenol derivatives:

| Solvent Class | Examples | General Effects on Yield and Selectivity |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Generally favor S-alkylation reactions by stabilizing intermediates, leading to higher yields. |

| Non-Polar Aromatic | Toluene, Xylene, N,N-Diethylaniline | Often used for thermal rearrangements like the thio-Claisen reaction. |

| Protic | Water, Ethanol | Can participate in hydrogen bonding, potentially affecting nucleophilicity. Water is a green solvent option that has shown success in related syntheses. rsc.org |

| Green Solvents | Propylene Carbonate, Glycerin | Can offer improved yields and reaction rates while being environmentally benign. sioc-journal.cnresearchgate.net |

Catalyst Influence in this compound Synthesis

Catalysts are instrumental in enhancing the rate and selectivity of the synthesis of this compound. Various catalytic systems have been developed for the formation of C-S bonds in related phenolic and thiophenolic compounds.

For the direct C-H functionalization of phenols with thiols, transition metal catalysts have shown significant promise. For example, a Co(II)-catalyzed regioselective synthesis of 2-(aryl/alkylthio)phenols has been developed, which proceeds under mild conditions. sethanandramjaipuriacollege.in Similarly, copper-based catalysts, often in the form of CuI or CuSO₄·5H₂O, are widely used for C-S cross-coupling reactions. beilstein-journals.org The choice of ligand in these copper-catalyzed systems is critical, with various nitrogen- and oxygen-based ligands being employed to enhance catalytic activity and selectivity. beilstein-journals.org

In the context of a thio-Claisen rearrangement route, Lewis acids can be employed to catalyze the reaction, allowing for milder reaction conditions compared to purely thermal methods. Catalysts such as AlCl₃ and BF₃-etherate have been successfully used to promote Claisen rearrangements of related allyl aryl ethers and thioethers. semanticscholar.org

Recent advancements have also focused on metal-free catalytic systems. For instance, molecular iodine has been demonstrated as an effective catalyst for the intermolecular cyclization of thiophenols and alkynes under solvent-free conditions, representing a greener alternative to metal-based catalysts. thieme-connect.com

The table below provides an overview of catalysts used in the synthesis of analogous thiophenol compounds:

| Catalyst Type | Specific Examples | Application in Related Syntheses | Potential for this compound Synthesis |

| Cobalt Catalysts | Co(II) salts | Regioselective synthesis of 2-(aryl/alkylthio)phenols via C-H functionalization. sethanandramjaipuriacollege.in | High potential for direct synthesis from a phenol precursor. |

| Copper Catalysts | CuI, CuSO₄·5H₂O with various ligands | C-S cross-coupling reactions. beilstein-journals.org | Applicable for the reaction between a phenol and a chloroallyl sulfide source. |

| Lewis Acids | AlCl₃, BF₃-etherate | Catalyzing Claisen rearrangements. semanticscholar.org | Useful for promoting a thio-Claisen rearrangement route. |

| Metal-Free Catalysts | Molecular Iodine (I₂) | Intermolecular cyclization of thiophenols. thieme-connect.com | Offers a green alternative to traditional metal catalysts. |

Temperature and Pressure Optimization Studies

In catalyzed reactions, the optimal temperature is often lower. For instance, many transition-metal-catalyzed cross-coupling reactions are carried out at temperatures ranging from room temperature to around 120°C. beilstein-journals.org The specific optimal temperature depends on the catalyst system and the reactivity of the substrates.

The effect of pressure on these types of reactions is less commonly studied and reported. For reactions in solution at temperatures below the solvent's boiling point, the reaction is typically conducted at atmospheric pressure. However, for reactions involving gaseous reactants or when operating at temperatures above the solvent's boiling point, a closed system under elevated pressure may be necessary to maintain the solvent in the liquid phase and to increase the concentration of gaseous reactants.

A general overview of the influence of temperature on related synthetic steps is presented below:

| Reaction Type | Typical Temperature Range | Effects of Temperature Variation |

| Thermal Thio-Claisen Rearrangement | High (can exceed 200°C) | Higher temperatures increase reaction rate but may also lead to side products and decomposition. sethanandramjaipuriacollege.in |

| Catalyzed C-S Coupling | Moderate (Room temperature to ~120°C) | The optimal temperature is catalyst-dependent; higher temperatures can sometimes lead to catalyst deactivation. beilstein-journals.org |

| General Phenolic Compound Synthesis | Varies widely | Increased temperature generally increases reaction rates but can negatively impact the stability and yield of phenolic products. mdpi.com |

Green Chemistry Approaches to this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly methods for the synthesis of organosulfur compounds, including this compound. These approaches focus on reducing waste, using less hazardous materials, and improving energy efficiency.

One of the key strategies is the use of green solvents. Water has been successfully employed as a solvent for the synthesis of various sulfur-containing heterocycles, offering an eco-friendly alternative to volatile organic compounds. rsc.org The use of biodegradable solvents like propylene carbonate and glycerin has also been explored. sioc-journal.cnresearchgate.net

Another important aspect is the development of catalyst systems that are more sustainable. This includes the use of earth-abundant and less toxic metal catalysts, as well as metal-free catalytic systems. As mentioned earlier, molecular iodine has been used as a metal-free catalyst for the synthesis of benzothiophenes. thieme-connect.com The development of reusable heterogeneous catalysts is also a key area of research, as it simplifies product purification and reduces waste.

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, is another green chemistry principle that can be applied. This approach reduces the need for intermediate purification steps, saving time, solvents, and energy. For example, a one-pot synthesis of substituted phenols has been developed that is scalable and proceeds rapidly. rsc.org

Key green chemistry strategies applicable to the synthesis of this compound are summarized in the following table:

| Green Chemistry Principle | Application in Synthesis |

| Use of Green Solvents | Employing water, propylene carbonate, or glycerin as the reaction medium. sioc-journal.cnrsc.orgresearchgate.net |

| Metal-Free Catalysis | Utilizing catalysts like molecular iodine to avoid the use of heavy metals. thieme-connect.com |

| One-Pot Synthesis | Combining multiple reaction steps to reduce waste and improve efficiency. rsc.org |

| Energy Efficiency | Using microwave-assisted synthesis to reduce reaction times and energy consumption. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. |

Chemical Reactivity and Transformation of 2 2 Chloroallylthio Phenol

Reactions Involving the Allylic Thioether Moiety

The allylic thioether portion of 2-(2-chloroallylthio)phenol is a hub of reactivity, susceptible to rearrangements, cyclizations, and redox chemistry.

Rearrangement Reactions

While specific studies on the rearrangement of this compound are not extensively documented, the inherent reactivity of allylic thioethers suggests the potential for-sigmatropic rearrangements, analogous to the well-known Claisen and thio-Claisen rearrangements. Under thermal or acid-catalyzed conditions, a-sigmatropic shift could lead to the formation of a transient thione intermediate, which would likely tautomerize to a more stable thiophenol derivative. The presence of the chloro substituent on the allyl group is expected to influence the electronic nature of the double bond and, consequently, the facility and outcome of such rearrangements.

Cyclization Reactions

The proximate positioning of the phenolic hydroxyl group and the allylic thioether in this compound provides a structural motif ripe for intramolecular cyclization reactions. These reactions can lead to the formation of various sulfur-containing heterocyclic systems. For instance, base-mediated intramolecular nucleophilic substitution, where the phenoxide ion attacks the allylic chloride, could potentially yield a six-membered ring system, a derivative of thiepine.

Alternatively, radical-initiated cyclizations could provide another avenue to heterocyclic structures. The formation of a thiyl radical, followed by attack on the aromatic ring, could lead to the synthesis of benzothiophene (B83047) derivatives. The specific reaction conditions, including the choice of initiator and solvent, would be crucial in directing the regioselectivity of such cyclizations.

Oxidation and Reduction Chemistry

The sulfur atom in the allylic thioether moiety is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) and sulfone. The reactivity of these oxidized products would be significantly different from the parent thioether. For example, the sulfoxide could undergo Pummerer-type rearrangements, while the sulfone would activate the adjacent methylene (B1212753) group for deprotonation and further functionalization.

Reduction of the allylic thioether is also a plausible transformation. Catalytic hydrogenation could lead to the saturation of the carbon-carbon double bond, yielding 2-(2-chloropropylthio)phenol. Furthermore, reductive cleavage of the carbon-sulfur bond could be achieved using various reducing agents, resulting in the formation of 2-mercaptophenol (B73258) and 2-chloro-1-propene.

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound offers a handle for a variety of functionalization reactions, most notably esterification and etherification.

Esterification Reactions

The phenolic hydroxyl group can be readily converted to an ester through reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction proceeds via nucleophilic acyl substitution, where the phenoxide ion, generated in situ, acts as the nucleophile. The electronic properties of the acylating agent and the reaction conditions will determine the efficiency of the esterification.

| Acylating Agent | Base | Product |

| Acetyl Chloride | Pyridine | 2-(2-Chloroallylthio)phenyl acetate |

| Benzoyl Chloride | Triethylamine | 2-(2-Chloroallylthio)phenyl benzoate |

| Acetic Anhydride | Sodium Acetate | 2-(2-Chloroallylthio)phenyl acetate |

Etherification Reactions

Etherification of the phenolic hydroxyl group can be achieved through the Williamson ether synthesis. This involves the reaction of the corresponding phenoxide with an alkyl halide. The choice of the alkylating agent and the reaction conditions, such as solvent and temperature, are critical for achieving high yields and minimizing side reactions.

| Alkylating Agent | Base | Product |

| Methyl Iodide | Potassium Carbonate | 1-(2-Chloroallylthio)-2-methoxybenzene |

| Benzyl Bromide | Sodium Hydride | 1-(Benzyloxy)-2-(2-chloroallylthio)benzene |

| Ethyl Bromoacetate | Cesium Carbonate | Ethyl 2-(2-(2-chloroallylthio)phenoxy)acetate |

Functionalization of the Aromatic Ring

The phenolic hydroxyl group is a powerful activating group, directing electrophilic substitution primarily to the ortho and para positions of the aromatic ring. Due to the substitution at the 2-position by the chloroallylthio group, electrophilic attack is anticipated to occur at the C4 (para) and C6 (ortho) positions. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation are expected to proceed on the aromatic ring of this compound. The specific regioselectivity would be influenced by the steric bulk of the incoming electrophile and the reaction conditions.

For instance, nitration with dilute nitric acid would likely yield a mixture of 4-nitro- and 6-nitro-2-(2-chloroallylthio)phenol. The synthesis of various functionalized phenol (B47542) derivatives through such electrophilic substitutions is a well-established strategy in organic synthesis. mdpi.com

Reactions Involving the Chlorine Atom

The chlorine atom on the allylic double bond is a key reactive site, susceptible to nucleophilic attack and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Displacement of Chlorine

The allylic chloride in this compound is expected to be susceptible to nucleophilic substitution reactions. Nucleophiles can attack the carbon bearing the chlorine atom directly (SN2) or at the γ-carbon of the allyl system (SN2'), leading to an allylic rearrangement. The outcome of such reactions is often dependent on the nature of the nucleophile, the solvent, and the reaction conditions.

A wide range of nucleophiles, including amines, alkoxides, and thiolates, could potentially displace the chloride. For example, reaction with a secondary amine could yield the corresponding allylic amine derivative. The reactivity of similar chloroallyl sulfides has been explored, demonstrating their utility in the synthesis of various sulfur-containing heterocycles through domino reactions involving nucleophilic substitution. researchgate.netresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

The vinyl chloride moiety in this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings could potentially be employed to further functionalize the allyl group.

For example, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base could lead to the formation of a 2-(2-arylallylthio)phenol derivative. Palladium-catalyzed cyclization of similar 2-allylphenols has been shown to be an efficient method for the synthesis of lactones. osti.gov Furthermore, palladium-catalyzed reactions of thioethers are a known method for C-H functionalization and cross-coupling. nih.gov

Electrophilic and Nucleophilic Character of this compound

The electron-rich phenol and the sulfur atom of the thioether moiety impart nucleophilic character to the molecule. The phenolic oxygen can be deprotonated to form a more potent nucleophile, the phenoxide. The sulfur atom, with its lone pairs of electrons, can also participate in nucleophilic reactions.

Conversely, the electron-deficient carbon atoms of the chloroalkene and the aromatic ring (under certain conditions) provide electrophilic sites. The carbon attached to the chlorine is electrophilic and susceptible to nucleophilic attack. The aromatic ring can also behave as an electrophile in nucleophilic aromatic substitution reactions, although this typically requires strong activation by electron-withdrawing groups, which are absent in this molecule.

The dual electrophilic and nucleophilic nature of this compound suggests the possibility of intramolecular reactions. For instance, under basic conditions, the phenoxide could potentially displace the allylic chloride in an intramolecular fashion to form a cyclic ether, although this would involve the formation of a strained ring system. More likely are rearrangements such as the Smiles rearrangement, which involves the intramolecular nucleophilic aromatic substitution of an activated aryl ether or thioether. mdpi.com

Mechanistic Investigations of Reactions Involving 2 2 Chloroallylthio Phenol

Elucidation of Reaction Pathways for Cyclization

The primary reaction pathway for 2-(2-chloroallylthio)phenol is a thermally induced transformation that culminates in a cyclized product. This process is not a single step but rather a sequence of reactions, beginning with a rearrangement followed by an intramolecular ring closure.

Thio-Claisen Rearrangement : The initial step is a thieme-connect.comthieme-connect.com-sigmatropic rearrangement, the sulfur analog of the well-known Claisen rearrangement. sethanandramjaipuriacollege.invedantu.com Heating this compound prompts the concerted reorganization of six electrons, leading to the cleavage of the C-O bond and the formation of a new C-C bond at the ortho position of the phenolic ring. This step is intramolecular and proceeds through a highly ordered, cyclic transition state. wikipedia.org The product of this step is a transient intermediate, 2-hydroxy-6-(2-chloroallyl)thiophenol.

Intramolecular Cyclization : The rearranged thiophenol intermediate, possessing both a nucleophilic thiol group and an electrophilic chloroallyl group in close proximity, readily undergoes intramolecular cyclization. The pathway for this cyclization can be influenced by the reaction conditions.

Ionic Pathway : Under acidic conditions, protonation of the allyl group can facilitate the formation of a cationic intermediate, which is then attacked by the thiophenol sulfur atom to form a six-membered ring, a derivative of thiochroman (B1618051). thieme-connect.comacs.org

Radical Pathway : In the absence of strong acid catalysts or in the presence of radical initiators, a radical mechanism may compete. lookchem.comscispace.com This could involve the formation of a thiyl radical which then adds across the double bond. Depending on the geometry of the addition (5-exo-trig vs. 6-endo-trig), this can lead to either five-membered (thiocoumaran-like) or six-membered (thiochroman-like) heterocyclic products. scispace.com

The presence of the chlorine atom on the allyl group is expected to influence the electron density of the double bond, potentially affecting the rate and regioselectivity of the cyclization step compared to an unsubstituted allyl group.

Mechanistic Aspects of Rearrangement Reactions

The key rearrangement reaction involving this compound is the thio-Claisen rearrangement . This reaction is a cornerstone of sulfur chemistry, providing a reliable method for C-C bond formation. sethanandramjaipuriacollege.in

Mechanism: The thio-Claisen rearrangement is a concerted, pericyclic reaction classified as a thieme-connect.comthieme-connect.com-sigmatropic shift. sethanandramjaipuriacollege.inwikipedia.org The mechanism involves the movement of three electron pairs through a six-membered, chair-like transition state, which is generally favored energetically over a boat-like conformation. sethanandramjaipuriacollege.inorganic-chemistry.org

The key features of this rearrangement are:

Concerted Nature : Bond breaking (S-C allyl) and bond-making (C-C ortho) occur simultaneously without the formation of a discrete ionic or radical intermediate.

Intramolecularity : Crossover experiments with mixed reactants in analogous systems have consistently shown that the rearrangement is an intramolecular process. wikipedia.org

Thermal Activation : Like its oxygen counterpart, the thio-Claisen rearrangement typically requires thermal energy to overcome the activation barrier. However, the energy requirements can differ; the relative weakness of the C-S bond compared to the C-O bond is a significant kinetic factor. sethanandramjaipuriacollege.in

The immediate, non-aromatic intermediate formed from the sigmatropic shift rapidly tautomerizes to the more stable aromatic thiophenol, which then proceeds to the cyclization step. If both ortho positions of the phenol (B47542) ring were blocked, the allyl group would be forced to undergo a subsequent Cope-type rearrangement to the para position before rearomatization could occur. organic-chemistry.org

Role of Intermediates in Transformations of this compound

ortho-Allylthiophenol Intermediate : The first and most significant intermediate is the product of the thio-Claisen rearrangement, 2-hydroxy-6-(2-chloroallyl)thiophenol . lookchem.comrsc.org This species is the direct precursor to the final heterocyclic products. Its transient nature means it is typically consumed in the subsequent cyclization step as it is formed.

Cationic Intermediates : In acid-catalyzed cyclizations, a π-allyl cationic species is a plausible intermediate. acs.org This would form by the protonation of the chloroallyl double bond, creating a highly electrophilic center that is readily attacked by the intramolecular thiol nucleophile.

Radical Intermediates : Under conditions that favor homolytic cleavage, radical intermediates play a decisive role. The reaction may proceed via a thiyl radical , formed by hydrogen abstraction from the thiol group of the rearranged intermediate. This thiyl radical then adds to the double bond, generating a carbon-centered radical which propagates a chain reaction or is quenched to form the final product. scispace.comnih.govscispace.com Evidence from related systems suggests that bridged-radical intermediates could also be involved in the formation of thiochroman structures. lookchem.com

The competition between ionic and radical pathways, and thus the nature of the key intermediates, can be controlled by the choice of solvents and catalysts.

Kinetic and Thermodynamic Studies of Reactivity

Quantitative kinetic and thermodynamic data for the reactions of this compound are not extensively documented in the literature. However, qualitative and comparative studies of the thio-Claisen rearrangement provide significant insight into the factors controlling its reactivity.

Kinetic Aspects: The rate of the thio-Claisen rearrangement is primarily governed by the activation energy of the thieme-connect.comthieme-connect.com-sigmatropic shift.

Reaction Order : The reaction is intramolecular and follows first-order kinetics. wikipedia.org

Bond Strength : The reaction is often kinetically more facile than the oxygen-Claisen rearrangement. This is attributed to the lower bond dissociation energy of the C-S bond compared to the C-O bond, which lowers the activation energy required for the initial bond cleavage. sethanandramjaipuriacollege.in

Substitution Effects : The rate of rearrangement is sensitive to steric and electronic effects from substituents on the allyl group. thieme-connect.com The electron-withdrawing nature of the chlorine atom in this compound likely influences the electronic character of the transition state.

Driving Force : The primary thermodynamic driving force for the initial rearrangement is the restoration of the highly stable aromatic ring in the thiophenol intermediate. vedantu.com The subsequent cyclization is also generally exothermic.

Equilibrium : While the initial rearrangement can be reversible, the subsequent, often irreversible, cyclization of the thiophenol intermediate drives the entire reaction sequence towards the final heterocyclic products. lookchem.com

The following table summarizes the general kinetic and thermodynamic characteristics of the thio-Claisen rearrangement in comparison to its oxygen analog.

| Parameter | Thio-Claisen Rearrangement | Oxygen-Claisen Rearrangement |

| Reaction Type | thieme-connect.comthieme-connect.com-Sigmatropic Shift | thieme-connect.comthieme-connect.com-Sigmatropic Shift |

| Kinetics | First-order, Intramolecular wikipedia.org | First-order, Intramolecular |

| Activation Energy | Generally lower due to weaker C-S bond sethanandramjaipuriacollege.in | Generally higher due to stronger C-O bond |

| Typical Conditions | Thermal (often high temperatures) sethanandramjaipuriacollege.in | Thermal, may be Lewis-acid catalyzed |

| Key Intermediate | ortho-Allylthiophenol lookchem.comrsc.org | ortho-Allylphenol |

| Thermodynamic Driver | Rearomatization to stable thiophenol vedantu.com | Rearomatization to stable phenol |

Derivatization and Structural Modification of 2 2 Chloroallylthio Phenol

Synthesis of Novel Heterocyclic Compounds from 2-(2-Chloroallylthio)phenol Precursors

The molecular framework of this compound is a versatile starting point for the construction of various heterocyclic compounds. These transformations often involve intramolecular cyclization reactions, leveraging the reactive chloroallyl and phenol (B47542) moieties to form new ring systems.

Fused Ring Systems

The synthesis of fused ring systems from this compound precursors is a significant area of research. These reactions typically proceed through the formation of an initial heterocyclic ring, which then serves as a scaffold for subsequent ring fusions. The specific nature of the fused system depends on the reaction conditions and the other reagents employed. For instance, intramolecular cyclization can lead to the formation of thiepin-fused or other sulfur-containing heterocyclic systems. The development of methods for creating fused ring systems is driven by the fact that such structures are prevalent in many biologically active molecules and materials with unique properties. nih.govnih.govchemrxiv.org

Spiro Compounds

Spiro compounds, characterized by two rings sharing a single common atom, represent another important class of molecules synthesized from this compound. wikipedia.orgyoutube.com The synthesis of spiro compounds often involves a key spirocyclization step where the chloroallyl group plays a crucial role in forming the spirocyclic junction. nih.gov These reactions can be designed to control the stereochemistry at the spiro center, leading to the formation of specific stereoisomers. nih.gov The unique three-dimensional architecture of spiro compounds makes them attractive targets in medicinal chemistry and materials science. wikipedia.orgnih.gov

Functionalization of the Aromatic Ring with Diverse Substituents

The aromatic ring of this compound is amenable to a variety of functionalization reactions, allowing for the introduction of diverse substituents that can modulate the molecule's properties. organic-chemistry.orgnih.govrsc.org Standard electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, can be employed to introduce new groups onto the phenyl ring. chemistrysteps.comlibretexts.org The directing effects of the hydroxyl and thioether groups influence the position of substitution, typically favoring the ortho and para positions. chemistrysteps.comlibretexts.org Furthermore, modern cross-coupling reactions can be utilized to form new carbon-carbon and carbon-heteroatom bonds, significantly expanding the range of accessible derivatives. organic-chemistry.org The ability to functionalize the aromatic ring is crucial for fine-tuning the electronic and steric properties of the resulting compounds. nih.govrsc.org

Modifications at the Thioether Linkage

The thioether linkage in this compound is another key site for structural modification. Oxidation of the sulfur atom can lead to the corresponding sulfoxides and sulfones, which exhibit different chemical and physical properties compared to the parent thioether. These oxidized derivatives can also serve as intermediates for further transformations. Additionally, cleavage of the thioether bond can be achieved under specific conditions, providing a route to other functionalized phenols or thiophenols. nih.gov The ability to modify the thioether linkage adds another dimension to the derivatization strategies for this compound.

Stereochemical Control in Derivatization Processes

Achieving stereochemical control during the derivatization of this compound is a critical aspect, particularly when synthesizing chiral molecules such as certain spiro compounds or fused ring systems. nih.gov The use of chiral catalysts or auxiliaries can influence the stereochemical outcome of reactions, leading to the preferential formation of one enantiomer or diastereomer. For instance, in cyclization reactions, the stereochemistry of the newly formed chiral centers can be controlled by the appropriate choice of reagents and reaction conditions. The development of stereoselective methods is essential for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

Theoretical and Computational Chemistry Studies of 2 2 Chloroallylthio Phenol

Electronic Structure and Bonding Analysis

The electronic structure of 2-(2-chloroallylthio)phenol is fundamental to understanding its chemical behavior. Computational methods, particularly those rooted in quantum mechanics, allow for a detailed analysis of its molecular orbitals and charge distribution.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, providing a framework for understanding chemical bonding and electronic transitions. For this compound, MO calculations would reveal the distribution and energies of its molecular orbitals, which are formed from the combination of atomic orbitals of carbon, hydrogen, oxygen, sulfur, and chlorine.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. In this compound, the HOMO is expected to have significant contributions from the electron-rich phenol (B47542) ring and the sulfur atom's lone pairs. The LUMO, conversely, would likely be distributed over the aromatic ring and the C=C double bond of the allyl group, with some contribution from the C-Cl antibonding orbital. The energy gap between the HOMO and LUMO is a crucial parameter, influencing the molecule's electronic spectra and its kinetic stability.

A qualitative MO diagram would show the formation of σ and π molecular orbitals. The aromatic ring contributes a set of π orbitals, while the allyl group has its own π and π* orbitals associated with the double bond. The sulfur atom introduces non-bonding orbitals (lone pairs) that can interact with the π systems of both the phenyl and allyl groups. This interaction, known as conjugation, can lead to delocalization of electron density and has a significant impact on the molecule's stability and reactivity.

The distribution of electron density within this compound is uneven due to the presence of electronegative atoms like oxygen, chlorine, and sulfur. Computational methods such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or electrostatic potential (ESP) mapping can provide a quantitative picture of this charge distribution.

It is anticipated that the oxygen atom of the hydroxyl group and the chlorine atom of the allyl group will carry partial negative charges, while the hydrogen of the hydroxyl group and the carbon atoms bonded to these electronegative atoms will bear partial positive charges. The sulfur atom, being less electronegative than oxygen but more polarizable, will also influence the charge distribution significantly. The aromatic ring itself will exhibit a complex pattern of charge distribution due to the interplay of the electron-donating hydroxyl group and the electron-withdrawing (via induction) and potentially electron-donating (via resonance) thioether group.

This charge distribution is a key determinant of the molecule's reactivity. Regions of negative electrostatic potential are susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack. For instance, the electron-rich ortho and para positions of the phenol ring are likely sites for electrophilic aromatic substitution. The double bond in the allyl group is a potential site for electrophilic addition reactions. The sulfur atom, with its lone pairs, can act as a nucleophile. Computational studies on related substituted phenols have shown that the regioselectivity of their reactions can be rationalized based on the calculated charge distributions and frontier molecular orbital densities.

Table 1: Predicted Atomic Charges in this compound (Hypothetical Values)

| Atom | Predicted Partial Charge (Arbitrary Units) |

| O (hydroxyl) | -0.6 |

| H (hydroxyl) | +0.4 |

| S (thioether) | -0.2 |

| Cl (allyl) | -0.3 |

| C (ipso- to OH) | +0.1 |

| C (ortho- to OH, ipso- to S) | -0.1 |

| C (allyl, C=C) | Varied based on position |

| C (allyl, C-Cl) | +0.2 |

Note: These are hypothetical values for illustrative purposes and would need to be calculated using quantum chemical methods.

Conformational Analysis and Molecular Dynamics

The three-dimensional structure of this compound is not static. Rotation around single bonds, particularly the C-S and C-C bonds in the side chain, gives rise to various conformers with different energies. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational flexibility of this compound. By simulating the motion of the atoms over time, MD can explore the accessible conformational space at a given temperature and provide insights into the time-averaged properties of the molecule. Such simulations would be valuable for understanding how the molecule behaves in different environments, such as in solution. Studies on substituted phenols and thioethers have demonstrated the power of MD in elucidating their dynamic behavior and interactions.

Transition State Calculations for Reactions Involving this compound

This compound can potentially undergo a variety of chemical reactions. One of the most interesting possibilities is an intramolecular rearrangement, specifically a thia-Claisen rearrangement. This-sigmatropic rearrangement would involve the migration of the allyl group from the sulfur atom to the ortho position of the phenol ring, forming a new C-C bond.

Computational chemistry is a powerful tool for studying reaction mechanisms and locating transition states. By calculating the potential energy surface for the thia-Claisen rearrangement, it would be possible to determine the structure and energy of the transition state and thus the activation energy of the reaction. These calculations would likely show a cyclic, six-membered transition state, characteristic of pericyclic reactions. The presence of the chloro substituent on the allyl group could influence the stereoselectivity of the rearrangement, a phenomenon that has been investigated computationally for similar systems.

Other potential reactions include electrophilic additions to the double bond and nucleophilic substitutions at the carbon bearing the chlorine atom. Transition state calculations for these reactions would provide valuable information about their feasibility and selectivity.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic properties of this compound, which can be invaluable for its experimental characterization.

Table 2: Predicted Spectroscopic Data for this compound (Hypothetical)

| Spectroscopic Technique | Predicted Parameter | Predicted Value Range |

| Infrared (IR) Spectroscopy | O-H stretch | 3200-3600 cm⁻¹ |

| C=C (aromatic) stretch | 1450-1600 cm⁻¹ | |

| C=C (allyl) stretch | ~1640 cm⁻¹ | |

| C-S stretch | 600-800 cm⁻¹ | |

| C-Cl stretch | 600-8 |

Applications of 2 2 Chloroallylthio Phenol in Chemical Synthesis and Methodologies

Utilization as a Building Block in Complex Organic Synthesis

The unique arrangement of functional groups in 2-(2-Chloroallylthio)phenol makes it a valuable starting material for the synthesis of various heterocyclic compounds. The presence of the phenolic hydroxyl group, the sulfur atom, and the chloroallyl moiety allows for a variety of intramolecular cyclization reactions, leading to the formation of sulfur-containing heterocycles. These structures are of significant interest due to their presence in many biologically active compounds and functional materials.

One of the key transformations that this compound can undergo is the thio-Claisen rearrangement. This pericyclic reaction, common for allyl aryl sulfides, typically involves the thermal or acid-catalyzed rearrangement of the allyl group from the sulfur atom to the aromatic ring. In the case of 2-(allylthio)phenols, this rearrangement can be followed by cyclization to form dihydrothienophenols. The presence of the chlorine atom on the allyl group in this compound introduces an additional point of reactivity, which can be exploited to create further molecular complexity. For instance, the chlorine atom can serve as a leaving group in subsequent nucleophilic substitution or elimination reactions, or it can participate in metal-catalyzed cross-coupling reactions.

The general reactivity of this compound suggests its utility in the synthesis of various fused heterocyclic systems. By carefully choosing reaction conditions and reagents, chemists can selectively target different cyclization pathways. For example, under basic conditions, intramolecular nucleophilic attack of the phenoxide on the chloroallyl group could lead to the formation of a seven-membered ring. Alternatively, radical cyclization initiated at the C-Cl bond could provide access to other heterocyclic scaffolds. The ability to construct such diverse molecular architectures from a single, readily accessible starting material underscores the importance of this compound as a building block in organic synthesis.

| Potential Heterocyclic Product | Key Transformation | Relevant Analogy |

| Dihydrothienophenols | Thio-Claisen Rearrangement | Cyclization of o-allylthiophenols lookchem.com |

| Benzothiepines | Intramolecular Alkylation | Cyclization of related ω-haloalkylthiophenols |

| Fused Thiazine Derivatives | Addition-Cyclization | Reactions of thiophenols with activated alkenes |

Role in the Development of Novel Synthetic Methodologies

Beyond its role as a building block for specific target molecules, this compound can also be instrumental in the development of new synthetic methodologies. The concurrent presence of a nucleophilic sulfur atom, a phenolic hydroxyl group, and an electrophilic chloroallyl group allows for the exploration of tandem and multicomponent reactions. These types of reactions are highly sought after in modern organic synthesis as they allow for the rapid construction of molecular complexity from simple precursors in a single operation, often with high atom economy and reduced waste.

For example, a palladium-catalyzed process could potentially utilize the chloroallyl group in a cross-coupling reaction with an external partner, while the phenol (B47542) and thioether moieties could direct the regioselectivity of the transformation or participate in a subsequent cyclization step. The development of such a ligand-controlled cyclization would represent a significant advancement in synthetic methodology, enabling the selective synthesis of different heterocyclic frameworks from a common precursor. nih.gov

Furthermore, the reactivity of the sulfur atom and the phenolic ring can be harnessed in oxidative cyclization reactions. rsc.org Treatment with an appropriate oxidizing agent could trigger an intramolecular cyclization to furnish novel sulfur-containing heterocyclic systems. The development of such oxidative C-S or C-O bond-forming reactions is an active area of research, and this compound provides an ideal substrate for exploring the scope and limitations of these transformations.

| Methodology Type | Potential Reaction | Key Features |

| Tandem Catalysis | Palladium-catalyzed cross-coupling/cyclization | Access to diverse heterocycles from a common precursor |

| Multicomponent Reactions | Reaction with additional building blocks | Rapid increase in molecular complexity |

| Oxidative Cyclization | Intramolecular C-S or C-O bond formation | Synthesis of novel oxidized sulfur heterocycles |

Precursor for Advanced Materials

While direct applications of this compound as a precursor for advanced materials are not yet widely reported in the literature, its molecular structure suggests significant potential in this area. Phenolic compounds and sulfur-containing polymers are known to exhibit a range of interesting properties, including antioxidant activity, thermal stability, and unique optoelectronic characteristics.

The polymerization of this compound, either through reactions involving the phenolic hydroxyl group and the chloroallyl moiety or through oxidative polymerization of the phenol ring, could lead to novel polymers with tailored properties. The presence of the sulfur atom in the polymer backbone would likely impart different solubility, thermal, and electronic properties compared to traditional phenol-based polymers. Furthermore, the chlorine atom could be used for post-polymerization modification, allowing for the introduction of other functional groups to fine-tune the material's properties for specific applications.

The incorporation of sulfur into polymer structures can also enhance their affinity for heavy metal ions, suggesting potential applications in environmental remediation as materials for water purification. Moreover, the antioxidant nature of the phenolic moiety could be beneficial in developing materials with enhanced stability against oxidative degradation.

Ligand Design and Coordination Chemistry

The structure of this compound makes it an intriguing candidate for the design of novel ligands for coordination chemistry. The molecule contains both a "hard" oxygen donor from the phenolic group and a "soft" sulfur donor from the thioether linkage. This combination of different donor atoms can lead to interesting coordination behavior and the formation of stable complexes with a variety of metal ions.

Ligands with both hard and soft donor sites are often referred to as hemilabile ligands. mdpi.com Upon coordination to a metal center, one of the donor atoms can reversibly dissociate, creating a vacant coordination site that can be crucial for catalytic activity. In the case of this compound, the thioether sulfur could act as the hemilabile donor, transiently detaching from the metal to allow for substrate binding and activation. This property could be exploited in the development of new catalysts for a range of organic transformations.

The coordination of the deprotonated phenolate (B1203915) form of the ligand would create a neutral complex with many divalent metal ions. The resulting metal complexes could themselves have interesting properties, such as catalytic activity or specific photophysical or magnetic behavior. The presence of the chloroallyl group offers a handle for further functionalization, either before or after complexation, allowing for the synthesis of more elaborate ligand architectures or the immobilization of the metal complex on a solid support. The study of the coordination chemistry of this compound and its derivatives is a promising area for future research. tandfonline.comacs.org

| Feature | Implication in Coordination Chemistry | Potential Application |

| Hard (Oxygen) and Soft (Sulfur) Donors | Formation of stable metal complexes, potential hemilability | Homogeneous catalysis, metallo-supramolecular chemistry |

| Chloroallyl Group | Site for further functionalization | Synthesis of polymeric ligands, immobilization of catalysts |

| Phenolic Proton | Allows for formation of neutral complexes upon deprotonation | Tuning of electronic properties of the metal center |

Analytical Methodologies for Characterization and Quantification of 2 2 Chloroallylthio Phenol and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of 2-(2-Chloroallylthio)phenol, offering detailed insights into its atomic and molecular composition.

Advanced Nuclear Magnetic Resonance Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound. In ¹H NMR spectroscopy, the hydrogen atoms in the molecule exhibit distinct chemical shifts, allowing for their identification and characterization. docbrown.info For phenolic compounds, the proton of the hydroxyl (-OH) group typically resonates in the range of 3 to 8 δ. pressbooks.pub The aromatic protons of the phenol (B47542) ring show absorptions between 7 and 8 δ. pressbooks.pub Protons on the carbon atom adjacent to the oxygen are deshielded and appear in the 3.4 to 4.5 δ range. pressbooks.pub The allyl group protons will also have characteristic shifts.

It is often possible to identify the O–H absorption peak by adding a small amount of deuterated water (D₂O) to the NMR sample. pressbooks.pub This results in a rapid exchange of the O–H proton for a deuterium (B1214612) atom, causing the hydroxyl absorption to disappear from the spectrum. pressbooks.pub Spin-spin splitting patterns, governed by the n+1 rule, provide further information about the connectivity of adjacent non-equivalent protons. docbrown.info However, due to rapid proton exchange catalyzed by acidic impurities, spin-spin splitting between the O-H proton and adjacent carbon protons is not always observed. pressbooks.pub

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) |

| Phenolic OH | 3.0 - 8.0 |

| Aromatic CH | 7.0 - 8.0 |

| Allylic CH₂ | ~3.5 |

| Vinylic CH₂ | ~5.0 - 5.5 |

| Vinylic CHCl | ~5.5 - 6.0 |

Note: These are approximate values and can be influenced by solvent and other experimental conditions.

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, providing crucial information for its identification. In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.

For a related compound, 2-allyl-6-chlorophenol, the molecular weight is 168.620 g/mol . nist.gov The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of the chloroallyl group or fragments thereof. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic M and M+2 peaks for chlorine-containing fragments, aiding in their identification. revisely.com Electrospray ionization (ESI-MS) is another valuable technique, particularly for phenolic compounds, as they can be readily detected as anions. purdue.edu

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound. Phenols exhibit a characteristic broad absorption band in the IR spectrum around 3500 cm⁻¹ due to the O-H stretching vibration, which is often broadened by hydrogen bonding. pressbooks.pubresearchgate.net The C-O stretching vibration in phenols typically appears in the region of 1200-1300 cm⁻¹. ijaemr.com

Aromatic rings show characteristic C-C stretching vibrations between 1500 and 1600 cm⁻¹. pressbooks.pub The presence of the allyl group would be indicated by C=C stretching vibrations around 1640 cm⁻¹ and C-H stretching and bending vibrations. The C-Cl bond will also have a characteristic stretching frequency, typically in the range of 600-800 cm⁻¹.

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Allylic C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1500 - 1600 |

| Vinylic C=C | Stretching | ~1640 |

| Phenolic C-O | Stretching | 1200 - 1300 |

| C-S | Stretching | 600 - 800 |

| C-Cl | Stretching | 600 - 800 |

Electronic Spectroscopy for Chromophore Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within the molecule, particularly the chromophores. Phenolic compounds exhibit characteristic UV absorptions due to π → π* transitions in the aromatic ring. researchgate.net For phenol itself, absorption maxima are observed around 270 nm. bgu.ac.il The presence of substituents on the benzene (B151609) ring, such as the chloroallylthio group, will influence the position and intensity of these absorption bands.

The analysis of the UV-Vis spectrum can help in understanding the conjugation within the molecule. The absorbance is plotted against the wavelength, and the resulting spectrum typically shows broad bands. upi.edu The solvent used can also affect the spectrum, causing shifts in the absorption maxima. researchgate.net

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of phenolic compounds. nih.govnih.gov For the analysis of this compound, a reversed-phase HPLC method would typically be employed. lcms.cz In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), sometimes with the addition of an acid like acetic or formic acid to improve peak shape. nih.govlcms.cz

Detection is commonly achieved using a UV-Vis or a diode array detector (DAD), which can monitor absorbance at multiple wavelengths simultaneously. nih.gov The retention time of the compound under specific chromatographic conditions is a key parameter for its identification. For purity assessment, the area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram.

For complex samples, coupling HPLC with mass spectrometry (LC-MS/MS) provides enhanced selectivity and sensitivity, allowing for the unambiguous identification and quantification of the target compound, even at low concentrations. eurl-pesticides.eumdpi.com

Table 3: Typical HPLC Parameters for Phenolic Compound Analysis

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Gradient of water (with 0.1% acetic acid) and methanol (with 0.1% acetic acid) lcms.cz |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at 270-320 nm lcms.cz |

| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is instrumental in monitoring reaction progress, identifying byproducts, and assessing the purity of the final product.

The methodology involves injecting a vaporized sample into a gas chromatograph, where individual components of the mixture are separated based on their differential partitioning between a stationary phase and a mobile gas phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

Key Aspects of GC-MS Analysis:

Sample Preparation and Derivatization: While some phenolic compounds can be analyzed directly, derivatization is often employed to increase volatility and improve chromatographic peak shape. Common derivatization techniques for phenols include silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the thermal stability of the analyte.

Chromatographic Separation: A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% diphenyl/95% dimethylpolysiloxane, is typically suitable for the separation of phenolic compounds. The temperature program of the GC oven is optimized to ensure adequate separation of this compound from its isomers, starting materials, and potential byproducts.

Mass Spectrometric Detection and Fragmentation: Upon entering the mass spectrometer, molecules are typically ionized by electron impact (EI). The resulting molecular ion and its fragmentation pattern are characteristic of the compound's structure. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Key fragmentation pathways would likely involve the cleavage of the allyl group, the chloroallyl group, and the C-S bond. The isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) would also be a key indicator in the mass spectrum.

The NIST WebBook provides a mass spectrum for an isomer, 2-allyl-6-chlorophenol, which can offer insights into potential fragmentation patterns. nist.gov The mass spectrum of this related compound shows a prominent molecular ion peak and characteristic fragments resulting from the loss of the allyl group and other rearrangements.

Illustrative GC-MS Data Table:

| Retention Time (min) | Compound Name | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| 12.5 | 2-Thiophenol | 110 | 109, 82, 66 |

| 15.2 | This compound | 200/202 | 165, 129, 93, 75 |

| 16.8 | Isomeric Byproduct | 200/202 | Varies |

Note: This data is hypothetical and for illustrative purposes only.

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

Key Aspects of X-ray Crystallography:

Crystal Growth: The primary and often most challenging step is to grow a single crystal of sufficient size and quality. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

Data Collection: The single crystal is mounted on a goniometer and rotated in the X-ray beam. The diffraction data are collected using a detector, such as a CCD or CMOS detector.

Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure, often using direct methods or Patterson methods. The initial structural model is then refined to improve the fit between the observed and calculated diffraction data.

While a crystal structure for this compound is not publicly available, analysis of related structures can provide valuable insights. For instance, the crystal structure of 4-chlorothiophenol (B41493) has been reported, providing information on the geometry of the chlorophenylthio moiety. Studies on other substituted phenols and thiophenols also reveal common structural motifs and packing arrangements in the solid state. researchgate.net

Illustrative Crystallographic Data Table:

The following table presents hypothetical crystallographic data for this compound, based on typical values for similar organic molecules.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.345 |

| α (°) | 90 |

| β (°) | 105.67 |

| γ (°) | 90 |

| Volume (ų) | 1018.9 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.305 |

| R-factor | 0.045 |

Note: This data is hypothetical and for illustrative purposes only.

The determination of the crystal structure of this compound would definitively establish its molecular conformation, including the orientation of the chloroallyl and hydroxyl groups relative to the phenyl ring, and reveal any intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern its solid-state packing.

Future Research Directions and Perspectives

Exploration of New Reaction Pathways

The multifunctionality of 2-(2-chloroallylthio)phenol opens avenues for the exploration of diverse reaction pathways, leading to the synthesis of novel and structurally complex molecules.

A primary area of interest is the intramolecular cyclization to form sulfur-containing heterocycles, such as benzothiophenes and their derivatives. The presence of the chloroallyl group suggests the potential for cyclization reactions initiated by the cleavage of the C-Cl bond or by reactions involving the double bond. Future research could focus on thermal, photochemical, or transition-metal-catalyzed cyclization reactions.

Furthermore, the phenolic hydroxyl group and the thioether sulfur atom can act as directing groups for regioselective C-H functionalization of the aromatic ring. This could enable the introduction of various substituents at specific positions, leading to a wide array of functionalized derivatives. Research into ortho- and para-selective functionalization, leveraging the directing capabilities of the existing functional groups, would be a valuable pursuit. rsc.orgnih.govpku.edu.cn

The reactivity of the allyl group itself offers another dimension for exploration. Reactions such as isomerization to the corresponding propenyl isomer, dicp.ac.cn addition reactions across the double bond, and cross-coupling reactions at the allylic position could be investigated. The development of selective transformations of the chloroallyl group in the presence of the other reactive sites would be a key challenge and a significant achievement.

Development of Catalyst Systems for this compound Transformations

The development of efficient and selective catalyst systems will be crucial for unlocking the synthetic potential of this compound. Both homogeneous and heterogeneous catalysts could be explored for various transformations.

Transition-metal catalysis is a promising area for investigation. nih.gov Catalysts based on palladium, copper, rhodium, iridium, and nickel could be employed for a range of reactions, including:

Cross-coupling reactions: To form C-C, C-N, and C-O bonds at the aromatic ring or the chloroallyl group. mdpi.com

C-S bond formation and cleavage: To modify the thioether linkage or to introduce new sulfur-containing functionalities. rsc.orgresearchgate.netmdpi.com

Cyclization reactions: To facilitate the formation of benzothiophene (B83047) and other heterocyclic structures. nih.govrsc.org

Isomerization reactions: To selectively convert the allyl group into other isomers. dicp.ac.cn

The table below outlines potential catalytic systems for various transformations of substrates analogous to this compound, which could serve as a starting point for future investigations.

| Transformation | Substrate Type | Catalyst System | Reaction Conditions | Yield (%) | Reference |

| C3-Arylation of Benzothiophene | Benzothiophene S-oxide and Phenol (B47542) | Metal-free, TFAA | Dichloroethane, 40 °C | 50-98 | nih.gov |

| Isomerization | Allyl phenyl sulfide (B99878) | P(i-PrNCH₂CH₂)₃N | CH₃CN, 40 °C | >99 | dicp.ac.cn |

| Doyle-Kirmse Reaction | Allyl phenyl sulfide and Diazo reagent | Engineered Myoglobin | Phosphate buffer, rt | 57-99 | rochester.edu |

| Thioetherification | Benzyl alcohol and Thiol | Cu(OTf)₂ | Dichloromethane, 25 °C | up to 96 | rsc.org |

| C-H Thiolation | Phenol and Thiol | Co(II) with directing group | Mild conditions | Moderate to excellent | nih.gov |

Biocatalysis represents another exciting frontier. rochester.edunih.gov Enzymes, or engineered proteins, could offer highly selective and environmentally friendly alternatives to traditional chemical catalysts for transformations such as asymmetric synthesis and functional group modifications.

Integration into Advanced Synthetic Strategies

The unique reactivity of this compound makes it a valuable building block for integration into more complex and advanced synthetic strategies.

One promising application is in the synthesis of functionalized benzothiophenes, which are important structural motifs in many biologically active compounds and organic materials. nih.gov The ability to introduce substituents at various positions of the benzothiophene core through the functionalization of this compound prior to cyclization would be a powerful synthetic tool.

Furthermore, this compound could be utilized in cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation. This approach can significantly increase synthetic efficiency and reduce waste. For instance, a cascade reaction could involve an initial transformation of the chloroallyl group followed by an intramolecular cyclization.

The potential for this compound to participate in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, should also be explored. This could lead to the rapid generation of molecular diversity for applications in drug discovery and materials science.

Sustainability and Environmental Aspects of this compound Chemistry

As with any chemical process, the sustainability and environmental impact of the synthesis and transformations of this compound are critical considerations.

Future research should focus on developing green and sustainable synthetic methods. mdpi.comunivpancasila.ac.idrasayanjournal.co.inbohrium.combohrium.com This includes the use of:

Green solvents: Such as water, ionic liquids, or deep eutectic solvents, to replace traditional volatile organic compounds. mdpi.combohrium.com

Atom-economical reactions: That maximize the incorporation of all reactant atoms into the final product, minimizing waste.

Catalytic methods: Employing low-toxicity and earth-abundant metals, or even metal-free catalysts, to reduce environmental burden. manchester.ac.ukacs.org

The environmental fate and potential toxicity of this compound and its derivatives will also need to be assessed. Studies on the biodegradation and persistence of related organosulfur and chlorinated phenolic compounds can provide initial insights. osti.govekb.egpjoes.comacs.org Understanding the environmental behavior of these compounds is essential for responsible development and application. The table below lists some properties of related phenolic compounds.

| Compound | CAS Number | Molecular Formula | Properties | Environmental Notes | Reference |

| 2-Chlorophenol | 95-57-8 | C₆H₅ClO | Liquid, moderately volatile, very soluble in water. | Can impair the flavor of fish at low concentrations; toxic to freshwater aquatic life at higher concentrations. | nih.govrochester.edu |

| Phenol | 108-95-2 | C₆H₆O | Crystalline solid, moderately volatile, soluble in water. | Present in the environment from industrial and natural sources; can be toxic to aquatic life. | bohrium.comekb.egpjoes.com |

| Organosulfur Compounds | Various | Various | Diverse properties depending on structure. | Formation in the atmosphere can contribute to secondary organic aerosol. Some are key components of bioactive natural products. | acs.orgresearchgate.net |

By proactively addressing these sustainability and environmental aspects, the future development of the chemistry of this compound can proceed in an environmentally responsible manner.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.